molecular formula C13H15F3N2O2 B11789581 2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1828-48-4

2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11789581
CAS No.: 1828-48-4
M. Wt: 288.27 g/mol
InChI Key: SRKFVTCSBWDXPH-UHFFFAOYSA-N
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Description

2-Morpholino-N-(3-(trifluoromethyl)phenyl)acetamide is a chemical compound that features a morpholine ring attached to an acetamide group, with a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Morpholino-N-(3-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholino-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the morpholine ring provides additional interactions with the target. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholino-N-(4-(trifluoromethyl)phenyl)acetamide
  • 2-Morpholino-N-(3-(difluoromethyl)phenyl)acetamide
  • 2-Morpholino-N-(3-(trifluoromethyl)benzyl)acetamide

Uniqueness

2-Morpholino-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positioning enhances its stability and binding affinity compared to similar compounds .

Properties

CAS No.

1828-48-4

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-2-1-3-11(8-10)17-12(19)9-18-4-6-20-7-5-18/h1-3,8H,4-7,9H2,(H,17,19)

InChI Key

SRKFVTCSBWDXPH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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